molecular formula C11H19ClN2O B4675535 5-[(4-pyridinylmethyl)amino]-1-pentanol hydrochloride

5-[(4-pyridinylmethyl)amino]-1-pentanol hydrochloride

Cat. No. B4675535
M. Wt: 230.73 g/mol
InChI Key: MYYOJRVBTBEXAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(4-pyridinylmethyl)amino]-1-pentanol hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is also known as P5 or P5-HCl and is a white crystalline powder. It is a selective inhibitor of protein phosphatase 2A (PP2A), which is an enzyme that plays a crucial role in regulating cell growth, division, and apoptosis.

Mechanism of Action

The mechanism of action of P5-HCl is based on its ability to selectively inhibit PP2A. PP2A is an enzyme that regulates the activity of many proteins involved in cell growth, division, and apoptosis. By inhibiting PP2A, P5-HCl can disrupt the signaling pathways that are involved in these processes, leading to the inhibition of cancer cell growth and the promotion of neuronal survival.
Biochemical and Physiological Effects:
P5-HCl has been shown to have several biochemical and physiological effects. In cancer cells, P5-HCl can induce cell cycle arrest and apoptosis by inhibiting the activity of PP2A. In neuronal cells, P5-HCl can protect against oxidative stress and promote neuronal survival. P5-HCl has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the advantages of using P5-HCl in lab experiments is its specificity for PP2A. This allows researchers to selectively target this enzyme and study its effects on various cellular processes. However, one limitation of using P5-HCl is its potential toxicity at higher concentrations. Careful dosing and monitoring are necessary to ensure the safety of lab personnel and experimental subjects.

Future Directions

There are several future directions for research on P5-HCl. One area of interest is the development of P5-HCl analogs that may have improved efficacy and reduced toxicity. Another direction is the investigation of the potential therapeutic applications of P5-HCl in other diseases such as diabetes and cardiovascular disease. Finally, further studies are needed to elucidate the precise mechanisms of action of P5-HCl and its effects on various signaling pathways.

Scientific Research Applications

P5-HCl has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer properties by inhibiting the growth and proliferation of cancer cells. P5-HCl has also been investigated for its neuroprotective effects in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, P5-HCl has been found to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.

properties

IUPAC Name

5-(pyridin-4-ylmethylamino)pentan-1-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O.ClH/c14-9-3-1-2-6-13-10-11-4-7-12-8-5-11;/h4-5,7-8,13-14H,1-3,6,9-10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYYOJRVBTBEXAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CNCCCCCO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(Pyridin-4-ylmethyl)amino]pentan-1-OL hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[(4-pyridinylmethyl)amino]-1-pentanol hydrochloride
Reactant of Route 2
Reactant of Route 2
5-[(4-pyridinylmethyl)amino]-1-pentanol hydrochloride
Reactant of Route 3
Reactant of Route 3
5-[(4-pyridinylmethyl)amino]-1-pentanol hydrochloride
Reactant of Route 4
Reactant of Route 4
5-[(4-pyridinylmethyl)amino]-1-pentanol hydrochloride
Reactant of Route 5
Reactant of Route 5
5-[(4-pyridinylmethyl)amino]-1-pentanol hydrochloride
Reactant of Route 6
Reactant of Route 6
5-[(4-pyridinylmethyl)amino]-1-pentanol hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.